molecular formula C8H10N2O2 B1405398 Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate CAS No. 1454848-65-7

Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate

Cat. No.: B1405398
CAS No.: 1454848-65-7
M. Wt: 166.18 g/mol
InChI Key: CRHQFARYCSJPQS-UHFFFAOYSA-N
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Description

Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate is a heterocyclic compound that features a fused ring system consisting of a pyrrole and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrrole derivative with a hydrazine derivative, followed by esterification to introduce the methyl ester group. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization and esterification processes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce more saturated compounds.

Scientific Research Applications

Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in various biological assays to study its effects on cellular processes and its potential as a therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole: A closely related compound with similar structural features but lacking the ester group.

    Pyrrolo[1,2-b]pyrazine derivatives: These compounds share the fused ring system but may have different substituents and functional groups.

Uniqueness

Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate is unique due to the presence of the methyl ester group, which can influence its chemical reactivity and biological activity. This functional group can also be a point of further modification to create new derivatives with tailored properties.

Properties

IUPAC Name

methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-12-8(11)7-5-6-3-2-4-10(6)9-7/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRHQFARYCSJPQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN2CCCC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate
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Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate
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Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate
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Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate
Reactant of Route 5
Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate
Reactant of Route 6
Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate

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